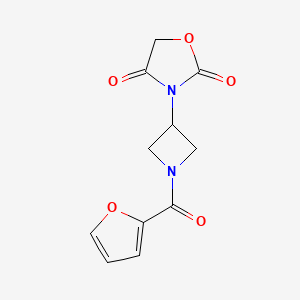

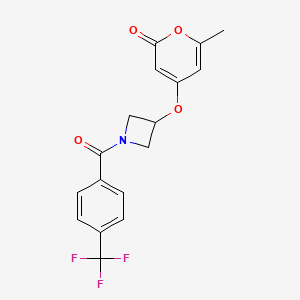

![molecular formula C20H21NO3S B2906373 N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[b]thiophene-2-carboxamide CAS No. 2034474-10-5](/img/structure/B2906373.png)

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[b]thiophene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[b]thiophene-2-carboxamide” is a chemical compound . It is a type of benzo[b]thiophene derivative . Benzo[b]thiophenes are a promising class of organosulfur compounds that have been used in a broad range of research fields including pharmaceutical sciences and materials chemistry .

Synthesis Analysis

The synthesis of benzo[b]thiophenes can be achieved through an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .科学研究应用

Antibacterial Agents

Thiophene derivatives have been recognized for their antibacterial properties. The compound could be synthesized and tested against various bacterial strains to evaluate its efficacy as an antibacterial agent . This could lead to the development of new antibiotics, particularly in the fight against antibiotic-resistant bacteria.

Anticancer Research

The structural motif of benzothiophene is often found in molecules with anticancer activity. Research could explore the potential of this compound as a chemotherapeutic agent, assessing its ability to inhibit tumor cell growth in vitro on various cancer cell lines .

Anti-inflammatory Medication

Compounds containing thiophene rings have shown anti-inflammatory properties. This compound could be investigated for its effectiveness in reducing inflammation, which could contribute to the development of new anti-inflammatory drugs .

Organic Semiconductor Development

Thiophene-based molecules play a significant role in the advancement of organic semiconductors. The compound could be utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), enhancing the performance of electronic devices .

Antimicrobial Applications

In addition to antibacterial properties, thiophene compounds can exhibit broader antimicrobial effects. The compound could be part of a study to create a library of compounds for antimicrobial screening, potentially leading to new antimicrobial agents .

Estrogen Receptor Modulation

Molecular docking studies could predict the ability of this compound to bind with the estrogen receptor. This application is crucial in the development of drugs that require selective modulation of the estrogen receptor, such as certain breast cancer medications .

Kinase Inhibition

Kinases are enzymes that play a vital role in various cellular processes. The compound could be synthesized and tested for its ability to inhibit specific kinases, which is a promising approach in targeted cancer therapy .

Material Science

Thiophene derivatives are used as corrosion inhibitors and have applications in material science. The compound could be investigated for its properties in this field, potentially leading to the development of new materials with improved durability and performance .

作用机制

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that recognize or metabolize aromatic compounds .

Mode of Action

Based on its structure, it may undergo nucleophilic substitution reactions . The compound could potentially interact with its targets through hydrogen bonding, given the presence of hydroxyl and carbonyl groups .

Biochemical Pathways

The compound may be involved in the metabolism of aromatic compounds . It could potentially affect pathways related to the metabolism of dietary polyphenols . .

Pharmacokinetics

A structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been shown to undergo rapid metabolism and wide tissue distribution when orally administered in rats .

Result of Action

Structurally similar compounds have shown activity against human thp-1 leukemia cancer cell line .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound’s lipophilicity could affect its absorption and distribution in the body . Additionally, the compound’s stability could be affected by factors such as pH and temperature .

属性

IUPAC Name |

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-20(23,12-14-7-9-16(24-2)10-8-14)13-21-19(22)18-11-15-5-3-4-6-17(15)25-18/h3-11,23H,12-13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZWDRJIZXMGHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC3=CC=CC=C3S2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2906292.png)

![N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2906295.png)

![2-(2-fluorophenoxy)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2906299.png)

![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine](/img/structure/B2906306.png)

![Ethyl 2-[[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2906308.png)

![1-(4-chlorophenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2906313.png)